2-amino-9-ethyl-3H-purin-6-one
Description
2-Amino-9-ethyl-3H-purin-6-one is a purine derivative characterized by an ethyl group at the N9 position and an amino group at the C2 position, with an oxo group at C4. Its molecular formula is C₇H₉N₅O, yielding a molecular weight of 179.18 g/mol. Structurally, it belongs to the 6-oxopurine family, which is pivotal in medicinal chemistry due to its resemblance to endogenous nucleobases.
Properties
IUPAC Name |
2-amino-9-ethyl-3H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-2-12-3-9-4-5(12)10-7(8)11-6(4)13/h3H,2H2,1H3,(H3,8,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOYBEPLTCFIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1NC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=NC2=C1NC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives involves several synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role in inhibiting specific biological pathways.
Medicine: Investigated for their potential in treating cancers and other hyperproliferative diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives involves their role as EGFR inhibitors. These compounds bind to the epidermal growth factor receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation. This inhibition is particularly effective in treating cancers with EGFR exon 20 insertion or deletion mutations .
Comparison with Similar Compounds
Key Observations :
- Ethyl substituents (as in the target compound) offer moderate lipophilicity, optimizing solubility and cellular uptake.
- Cycloalkyl groups (e.g., cyclohexyl) introduce steric bulk, which may reduce binding affinity to enzymes like kinases or viral polymerases .
Substituent Effects at C2 and C6
Key Observations :
- The amino group at C2 is conserved in many analogs, critical for hydrogen bonding with biological targets.
- Chloro at C6 (e.g., ) serves as a leaving group for nucleophilic substitution, enabling synthesis of diverse derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
